![molecular formula C15H18N4O3 B2709772 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one CAS No. 2380140-63-4](/img/structure/B2709772.png)
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. It is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft, leading to a decrease in its concentration. By inhibiting acetylcholinesterase, 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one increases the concentration of acetylcholine in the synaptic cleft, leading to improved cognitive function.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one has been shown to have a significant effect on the biochemical and physiological processes in the brain. By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, leading to improved cognitive function. It has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
実験室実験の利点と制限
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one in lab experiments is its potential as a treatment for neurological disorders. Its ability to inhibit acetylcholinesterase and increase the concentration of acetylcholine in the brain makes it a promising candidate for the treatment of Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for the study of 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders. Further studies are needed to determine the safety and efficacy of these drugs in humans. Another direction is the study of the biochemical and physiological effects of this compound in other organs and systems of the body. This can provide valuable insights into the potential applications of this compound in other areas of medicine. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can facilitate its use in lab experiments and drug development.
合成法
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one has been synthesized through various methods, including the use of microwave irradiation, solvent-free conditions, and a one-pot synthesis approach. The most common method involves the condensation of 2-amino-5-methylpyridine with 3-methyl-5-formyl-1,2-oxazole in the presence of piperazine and acetic acid. The resulting product is 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one, which can be purified through recrystallization or chromatography.
科学的研究の応用
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one has shown potential applications in drug development, particularly in the treatment of neurological disorders. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, and its depletion has been linked to the development of Alzheimer's disease. By inhibiting acetylcholinesterase, 1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one has the potential to increase acetylcholine levels in the brain, improving cognitive function in patients with Alzheimer's disease.
特性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-7-13(22-17-11)9-18-5-6-19(15(20)10-18)12-3-4-16-14(8-12)21-2/h3-4,7-8H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUUIEJEEBKKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)
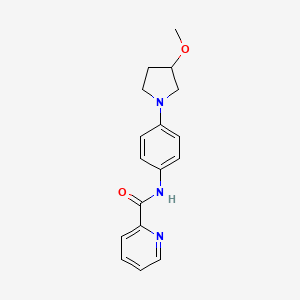
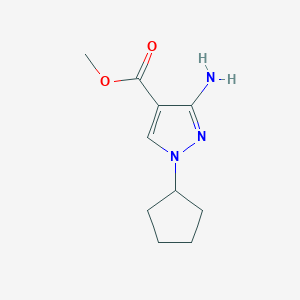
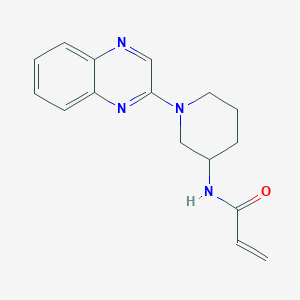
![(3E)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2709700.png)
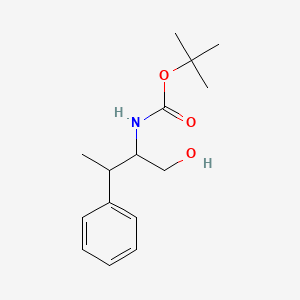
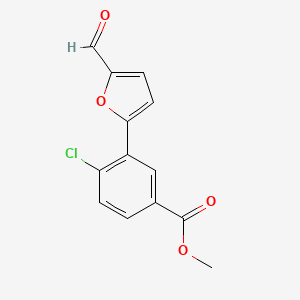

![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![5-(4-chlorophenyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)thieno[2,3-d]pyrimidine](/img/structure/B2709707.png)
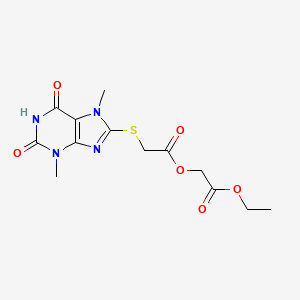

![N-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2709711.png)